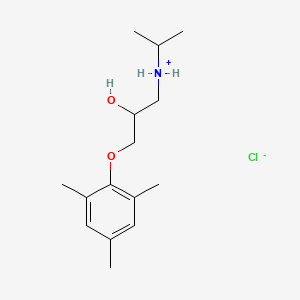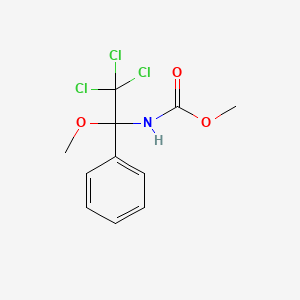![molecular formula C12H26Cl3NO6P2 B3823569 diisopropyl {2,2,2-trichloro-1-[(diethoxyphosphoryl)amino]ethyl}phosphonate](/img/structure/B3823569.png)
diisopropyl {2,2,2-trichloro-1-[(diethoxyphosphoryl)amino]ethyl}phosphonate
Descripción general
Descripción
Diisopropyl {2,2,2-trichloro-1-[(diethoxyphosphoryl)amino]ethyl}phosphonate, commonly known as DIMP, is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. DIMP is a colorless, odorless liquid that is highly soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of DIMP is not well understood, and further research is needed to fully elucidate its mode of action. However, it is believed that DIMP acts as a phosphonate ester, which can react with nucleophiles such as amines and alcohols. This reaction can result in the formation of a covalent bond between DIMP and the nucleophile, leading to the formation of a stable adduct.
Biochemical and Physiological Effects
DIMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DIMP can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, DIMP has been shown to have antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIMP has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Additionally, DIMP is highly soluble in organic solvents and water, making it a versatile compound for use in various experimental setups.
However, there are also limitations to the use of DIMP in lab experiments. It has been shown to be toxic to certain cell types, and its mechanism of action is not well understood. Additionally, the use of DIMP in animal studies is limited due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of DIMP. One area of research could be focused on elucidating the mechanism of action of DIMP, which would provide insight into its potential therapeutic applications. Additionally, further studies could be conducted to determine the potential toxicity of DIMP and its effects on various cell types. Finally, the use of DIMP in the synthesis of novel compounds could also be explored.
Conclusion
In conclusion, DIMP is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. The synthesis of DIMP is a relatively simple and cost-effective process, making it an attractive compound for scientific research. DIMP has been extensively studied in scientific research and has been shown to have a variety of biochemical and physiological effects. While there are limitations to the use of DIMP in lab experiments, there are also several future directions for the study of this compound.
Aplicaciones Científicas De Investigación
DIMP has been extensively studied in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, and its use has been reported in the synthesis of various compounds, including heterocyclic compounds and amino acids. Additionally, DIMP has been used as a phosphorus source in the synthesis of phosphorus-containing compounds.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-diethoxyphosphoryl-1-di(propan-2-yloxy)phosphorylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Cl3NO6P2/c1-7-19-24(18,20-8-2)16-11(12(13,14)15)23(17,21-9(3)4)22-10(5)6/h9-11H,7-8H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZKPAMGYEXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C(Cl)(Cl)Cl)P(=O)(OC(C)C)OC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl3NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol hydrobromide](/img/structure/B3823490.png)
![4-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol hydrobromide](/img/structure/B3823497.png)
![N-[3-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B3823498.png)
![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![4-{3-[(1-adamantylcarbonyl)oxy]-2-hydroxypropyl}-4-methylmorpholin-4-ium iodide](/img/structure/B3823531.png)

![ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]alaninate](/img/structure/B3823543.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3823546.png)
![ethyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B3823548.png)


![N-[2-(1,3-diphenyl-1H-pyrazol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3823566.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![4-[(4-chlorophenyl)thio]-6-methylpyrimidine](/img/structure/B3823573.png)